molecular formula C18H20N2O3S2 B2699082 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole CAS No. 868217-23-6

1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole

Cat. No.: B2699082
CAS No.: 868217-23-6
M. Wt: 376.49
InChI Key: XTIUNEXDKGCFLC-UHFFFAOYSA-N
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Description

1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a methoxyphenyl ring, a methylsulfanyl group attached to a methylphenyl ring, and a dihydroimidazole core. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate base.

    Attachment of the methylsulfanyl group: This step involves the reaction of 2-methylbenzenethiol with a suitable alkylating agent.

    Construction of the dihydroimidazole core: This is often done through cyclization reactions involving imidazole precursors and appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl and methylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl and methylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dihydroimidazole core may also play a role in modulating the compound’s effects.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
  • 1-(4-Ethylphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole

Uniqueness: 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole stands out due to the presence of the methoxy group, which can influence its reactivity and interactions. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-14-5-3-4-6-15(14)13-24-18-19-11-12-20(18)25(21,22)17-9-7-16(23-2)8-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIUNEXDKGCFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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